molecular formula C18H30ClNO B4991355 6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine

6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine

Cat. No.: B4991355
M. Wt: 311.9 g/mol
InChI Key: AAXOQVJYNNRPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine is an organic compound characterized by a phenoxy group substituted with chlorine and methyl groups, attached to a hexan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 4-chloro-2,6-dimethylphenol with N,N-diethylhexan-1-amine under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO/c1-5-20(6-2)11-9-7-8-10-12-21-18-15(3)13-17(19)14-16(18)4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXOQVJYNNRPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=C(C=C(C=C1C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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